Diethyl phenylmalonate

概述

描述

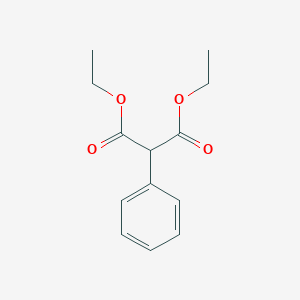

Diethyl phenylmalonate is an aromatic malonic ester with the chemical formula C₁₃H₁₆O₄ . It is commonly used in the synthesis of moderate to long-lasting barbiturates, such as phenobarbital . This compound is characterized by its colorless to light yellow appearance and is known for its role in various organic synthesis processes.

准备方法

Synthetic Routes and Reaction Conditions: Diethyl phenylmalonate is typically synthesized via a Claisen condensation reaction involving diethyl oxalate and ethyl phenylacetate, followed by decarbonylation . This method is preferred because aryl halides, which are weaker electrophiles compared to alkyl halides, do not efficiently alkylate diethyl malonate .

Industrial Production Methods: In industrial settings, this compound can be produced by neutralizing phenylacetic acid with an alkali, followed by a substitution reaction with zinc cyanide, and subsequent esterification with ethanol . The process involves careful control of temperature and pH to ensure high yield and purity .

化学反应分析

Claisen Condensation

Reaction of diethyl oxalate with ethyl phenylacetate in the presence of sodium ethoxide, followed by decarbonylation .

The palladium-catalyzed method achieves higher yields (89%) under optimized conditions , while copper(I) enolate complexes enable rapid α-arylation with iodobenzene .

Alkylation and Substitution Reactions

DEP undergoes alkylation at the α-carbon due to its active methylene group:

Alkylation Mechanism

-

Deprotonation : Strong bases (e.g., NaOEt) deprotonate the α-carbon.

-

Nucleophilic Attack : Alkyl halides react with the enolate intermediate.

-

Decarboxylation : Thermal cleavage yields substituted phenylacetic acids .

Example :

-

Reaction with methyl iodide forms diethyl (2-methyl-2-phenyl)malonate, which decarboxylates to 2-phenylpropanoic acid.

Hydrolysis Reactions

Hydrolysis pathways vary based on conditions:

Basic Hydrolysis

DEP hydrolyzes to phenylmalonic acid under alkaline conditions (e.g., 10% KOH in Et₂O at reflux) .

Acid-Catalyzed Hydrolysis

Concentrated HBr (48% aqueous) in acetic acid at 120°C selectively decarboxylates DEP to 2-phenylacetic acid (63% yield) .

| Condition | Product | Yield |

|---|---|---|

| 10% KOH, Et₂O, reflux | Phenylmalonic acid | N/A |

| 48% HBr, AcOH, 120°C | 2-Phenylacetic acid | 63% |

Reduction Reactions

DEP reduces to 2-phenyl-1,3-propanediol, a precursor for anticonvulsants:

| Reducing Agent | Conditions | Yield | Source |

|---|---|---|---|

| LiAlH₄ | THF, 0°C → 135°C, 2h | 71% | |

| LiBH₄ | THF, 0°C → 135°C, 4h | 72% |

The diol product is esterified with phosgene to synthesize felbamate, an anticonvulsant .

Reaction with Diphenylamine

Computational studies (M06-2X-D3/6-31+G(d,p)) reveal DEP reacts with diphenylamine via:

-

Addition-Dealcoholization : Sequential loss of ethanol.

-

Enolization and Ring-Closure : Forms 4-hydroxy-1,3-diphenylquinolin-2(1H)-one .

-

Base-Promoted Ring Expansion : Triton B reduces activation energy to 10.1 kcal/mol, enabling room-temperature synthesis of 1,4-benzodiazepine-2,5-diones .

Copper-Catalyzed α-Arylation

Cu(I) enolate complexes mediate DEP’s reaction with iodobenzene in DMSO, achieving 62% yield in <10 minutes .

Palladium-Catalyzed Cross-Coupling

Arylation of DEP with aryl bromides using Pd(dba)₂ and DTBNpP affords substituted malonates (89% yield) .

Stability and Side Reactions

-

Decarboxylation Risk : Esterification of phenylmalonic acid is challenging due to spontaneous decarboxylation .

-

Fluorinated Analogues : Diethyl 2-(perfluorophenyl)malonate resists hydrolysis, unlike DEP, due to electron-withdrawing fluorine groups .

Table 2: Hydrolysis Pathways

| Pathway | Conditions | Product |

|---|---|---|

| Basic Hydrolysis | 10% KOH, Et₂O, reflux | Phenylmalonic acid |

| Acidic Decarboxylation | 48% HBr, AcOH, 120°C | 2-Phenylacetic acid |

科学研究应用

Diethyl phenylmalonate has several applications in scientific research:

作用机制

The mechanism of action of diethyl phenylmalonate involves its role as an intermediate in organic synthesis. The compound’s alpha carbon can be deprotonated by strong bases, forming a carbanion that undergoes nucleophilic substitution . This reaction pathway is crucial for the synthesis of various substituted acetic acids and other derivatives.

相似化合物的比较

- Diethyl malonate

- Diethyl methylmalonate

- Diethyl butylmalonate

Comparison: Diethyl phenylmalonate is unique due to its aromatic phenyl group, which imparts distinct chemical properties compared to other malonic esters like diethyl malonate and diethyl methylmalonate . The presence of the phenyl group enhances its reactivity in certain substitution reactions and makes it a valuable intermediate in the synthesis of barbiturates .

生物活性

Diethyl phenylmalonate (DEP) is an aromatic malonic ester primarily recognized for its role in the synthesis of pharmaceuticals, particularly barbiturates like phenobarbital. Its chemical structure is characterized by a phenyl group attached to a malonate backbone, which contributes to its biological activity and utility in medicinal chemistry.

- Molecular Formula : C₁₃H₁₆O₄

- Molecular Weight : 236.26 g/mol

- CAS Number : 83-13-6

DEP is synthesized through various methods, including Claisen condensation and other reactions involving diethyl malonate and aryl halides. The synthesis methods significantly influence the yield and purity of the compound, with yields reported as high as 89% under optimized conditions .

Pharmacological Applications

This compound exhibits several pharmacological activities, primarily due to its ability to act as a precursor in the synthesis of active pharmaceutical ingredients (APIs). Notably, it has been studied for its potential anticonvulsant properties through the synthesis of barbiturates. The biological relevance of DEP stems from its metabolic pathways and interactions within biological systems.

The biological activity of DEP can be attributed to its metabolic conversion into active forms that interact with neurotransmitter systems. For instance, compounds derived from DEP have been shown to modulate GABAergic activity, which is crucial for their anticonvulsant effects. This modulation occurs through the enhancement of GABA receptor activity, leading to increased inhibitory neurotransmission in the central nervous system .

Toxicological Studies

Research has indicated that certain derivatives of DEP can lead to toxicological concerns. For example, the hydrolysis of DEP derivatives can produce electrophilic species that may contribute to adverse effects such as hepatotoxicity and aplastic anemia, similar to other anticonvulsants like felbamate. This highlights the importance of understanding the metabolic pathways and potential toxicities associated with DEP and its derivatives .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Anticonvulsant Activity :

- Synthesis and Hydrolysis :

- Synthetic Utility :

Data Table: Biological Activity Summary

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for diethyl phenylmalonate, and how do reaction conditions influence yield?

this compound is synthesized via two main methods: (1) condensation of ethyl phenylacetate with diethyl carbonate under basic conditions (e.g., sodium ethoxide) , and (2) esterification of phenylmalonic acid with ethanol using acid catalysts . Key factors affecting yield include temperature control (typically 80–120°C), stoichiometric ratios of reactants, and catalyst selection. For example, excess diethyl carbonate improves conversion efficiency in the condensation route . Post-synthesis purification via vacuum distillation or recrystallization is critical to isolate the product from unreacted starting materials .

Q. How do the structural features of this compound influence its reactivity in organic synthesis?

The molecule’s two electron-withdrawing ester groups activate the α-hydrogens, enhancing acidity (pKa ~13) and facilitating enolate formation . The phenyl group introduces steric hindrance, which can reduce nucleophilic attack at the central carbon but stabilize intermediates through resonance . These features make it ideal for alkylation, arylation, and cyclization reactions, particularly in constructing β-ketoester frameworks .

Q. What spectroscopic and computational methods are used to characterize this compound and its derivatives?

Key techniques include:

- IR Spectroscopy : Identification of ester carbonyl stretches (1690–1735 cm⁻¹) and C=O/C=N bands in derivatives .

- NMR : Analysis of ester methyl/methylene protons (δ 1.2–4.3 ppm) and aromatic protons (δ 7.2–7.5 ppm) .

- DFT Calculations : Predicting tautomeric equilibria (e.g., keto-enol forms) and optimizing geometries for reaction intermediates . X-ray crystallography is used to confirm solid-state structures, particularly for metal complexes .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound’s alkylation to minimize side products?

Alkylation efficiency depends on:

- Base Selection : Strong bases (e.g., LDA) generate enolates rapidly but may promote over-alkylation. Milder bases (e.g., K₂CO₃) improve selectivity .

- Solvent Polarity : Polar aprotic solvents (DMSO, DMF) stabilize enolates, enhancing electrophile compatibility .

- Temperature : Low temperatures (–78°C) favor kinetic control, reducing dimerization . Monitoring via TLC or GC-MS is recommended to track intermediate formation .

Q. What mechanistic insights explain this compound’s role in copper-catalyzed α-arylation reactions?

Copper(I) enolate complexes formed from this compound undergo oxidative addition with aryl halides, enabling C–C bond formation. Ligands like 2,2′-bipyridine enhance catalytic activity by stabilizing the copper center . For example, reactions with PhBr at 80°C in DMSO yield 86% diarylated product, with water traces protonating intermediates to release free malonate .

Q. How does this compound act as a bridging ligand in magnetic copper(II) complexes, and what analytical methods validate these interactions?

In complexes like [Cu(2,2′-bpy)(Phmal)(H₂O)]·2H₂O, the phenylmalonate ligand bridges Cu(II) ions via anti-syn carboxylate coordination, creating ferromagnetic interactions (J = +0.10–0.31 cm⁻¹) . Magnetic susceptibility measurements (1.9–290 K) and X-ray diffraction confirm intrachain Cu–Cu distances (4.68–5.01 Å) and π–π stacking effects . EPR spectroscopy further elucidates electronic structures.

Q. What strategies address regioselectivity challenges in this compound’s use for heterocyclic synthesis?

Regioselectivity in pyrazolo-diazepine or imidazopyrimidine synthesis is controlled by:

- Substituent Effects : Electron-donating groups on aryl rings direct cyclization pathways .

- Acid Catalysts : Polyphosphoric acid promotes cyclization to indanones, while AlCl₃ facilitates malonate coupling in dichloromethane .

- Decarboxylation Conditions : Thermal or acidic conditions selectively remove ester groups, yielding α,β-diphenylpropionic acid derivatives .

Q. How do tautomeric equilibria of this compound derivatives impact their biological activity?

Tautomerism in imidazopyrimidine derivatives (e.g., keto-keto vs. enol forms) alters hydrogen-bonding patterns and bioavailability. Combined FTIR, NMR, and DFT studies (B3LYP/6-311++G(d,p)) reveal dominant tautomers in solution vs. crystalline states, guiding drug design .

Q. What experimental and computational approaches resolve contradictions in this compound’s hydrolysis kinetics?

Partial hydrolysis to monoesters (e.g., using 0.25 M Na₂CO₃) requires optimization to avoid over-hydrolysis. Conflicting data on reaction rates are resolved via kinetic modeling (e.g., pseudo-first-order assumptions) and LC-MS monitoring . DFT simulations predict transition states, explaining solvent-dependent barriers .

Q. How can researchers design experiments to mitigate batch variability in this compound-mediated reactions?

Variability arises from moisture sensitivity and catalyst deactivation. Best practices include:

属性

IUPAC Name |

diethyl 2-phenylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-3-16-12(14)11(13(15)17-4-2)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGYDHYCFHBSNPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058886 | |

| Record name | Propanedioic acid, phenyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Low melting solid or liquid; mp = 15-17 deg C; [Alfa Aesar MSDS] | |

| Record name | Diethyl phenylmalonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20591 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

83-13-6 | |

| Record name | Diethyl phenylmalonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl phenylmalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl phenylmalonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53560 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl phenylmalonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8126 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioic acid, 2-phenyl-, 1,3-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanedioic acid, phenyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl phenylmalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethyl phenylmalonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XVQ6PE5CLT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。